REACTION_CXSMILES
|
[CH:1]([CH:3](Cl)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=C.[NH:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1.[CH:17](O)(C)C>>[N:11]1([CH2:17][C:7]2[CH:6]=[CH:5][C:4]([CH:3]=[CH2:1])=[CH:9][CH:8]=2)[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1
|
Name
|
|
Quantity
|
7.63 g
|
Type
|
reactant
|
Smiles
|
C(=C)C(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
8.61 g
|
Type
|
reactant
|
Smiles
|
N1CCNCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled slowly to room temperature
|
Type
|
CUSTOM
|
Details
|
to form a slurry of crystalline material
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
The mother liquor was concentrated to about 25 mL on a rotary evaporator and ethyl acetate (50 mL)
|
Type
|
ADDITION
|
Details
|
was added)
|
Type
|
WAIT
|
Details
|
The resulting mixture was refrigerated for about 10 minutes
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
after which a second crop of piperazine hydrochloride was filtered off
|
Type
|
CUSTOM
|
Details
|
The mother liquor was then evaporated to dryness on a rotary evaporator
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCNCC1)CC1=CC=C(C=C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.35 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |